molecular formula C19H21D6NO3 B607074 Deutetrabenazine CAS No. 1392826-25-3

Deutetrabenazine

カタログ番号 B607074
CAS番号: 1392826-25-3
分子量: 323.4656
InChIキー: MKJIEFSOBYUXJB-VFJJUKLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deutetrabenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor used for the management of chorea associated with Huntington’s disease . It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated form of Tetrabenazine .


Synthesis Analysis

Deutetrabenazine is an isotopic isomer of tetrabenazine in which six hydrogen atoms have been replaced by deuterium atoms . A novel process for the synthesis of tetrabenazine and deutetrabenazine has been developed . All of the reaction parameters were optimized through a series of reactions and by using Design of Experiment techniques .


Molecular Structure Analysis

The molecular formula of Deutetrabenazine is C19H27NO3 . The IUPAC name is (3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one . The molecular weight is 323.5 g/mol .


Chemical Reactions Analysis

Deutetrabenazine is a deuterated form of tetrabenazine . The specific deuteration in deutetrabenazine slows conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .


Physical And Chemical Properties Analysis

Deutetrabenazine is a small molecule . The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .

科学的研究の応用

  • Treatment of Chorea in Huntington’s Disease

    • Application : Deutetrabenazine is a US Food and Drug Administration (FDA)-approved drug used for the treatment of chorea in Huntington’s disease . It exhibits a dopamine depleting effect .
    • Method : Mechanistically, deutetrabenazine binds and inhibits vesicular monoamine transporter type 2, which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .
    • Results : The highly potent inhibitory activity of deutetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery .
  • Treatment of Tardive Dyskinesia

    • Application : Deutetrabenazine is useful in treating tardive dyskinesia, an involuntary movement disorder .
    • Method : Deutetrabenazine is an analogue of the old drug tetrabenazine, with the two methoxy groups in the latter being replaced by a pair of trideuteromethoxy groups, thereby altering the rate of metabolism to afford greater tolerability and an improved dosing regimen . Deuterium substitution impedes oxidative metabolism of the methoxy groups, in an excellent demonstration of the primary kinetic isotope effect (KIE) .
    • Results : This type of KIE has often been used to probe chemical reaction mechanisms, but it rises to a practical level by substantially improving drug entity .
  • Early Diagnosis of Parkinson’s Disease

    • Application : Radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease .
    • Method : The synthesis of enantiomerically pure tetrabenazine has been pursued . After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA .
    • Results : These applications were made possible by the synthetic efforts aimed toward the efficient and asymmetric synthesis of tetrabenazine .
  • Treatment of Tourette Syndrome

    • Application : Deutetrabenazine is being studied for its potential use in the treatment of Tourette Syndrome .
    • Method : Similar to its use in Huntington’s disease and tardive dyskinesia, deutetrabenazine would work by depleting monoamine neurotransmitters .
    • Results : While the results of these studies are not yet conclusive, early indications show promise .
  • Treatment of Neuroleptic Malignant Syndrome

    • Application : Deutetrabenazine may have potential use in the treatment of neuroleptic malignant syndrome, a rare but life-threatening reaction to antipsychotic drugs .
    • Method : Deutetrabenazine would work by reducing the amount of dopamine in the brain, potentially alleviating symptoms .
    • Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
  • Treatment of Dystonia

    • Application : Deutetrabenazine is being researched for its potential use in the treatment of dystonia, a movement disorder characterized by sustained or intermittent muscle contractions .
    • Method : Deutetrabenazine would work by depleting monoamine neurotransmitters, potentially reducing the severity of muscle contractions .
    • Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
  • Treatment of Neuroleptic-Induced Akathisia

    • Application : Deutetrabenazine is being researched for its potential use in the treatment of neuroleptic-induced akathisia, a movement disorder characterized by a feeling of inner restlessness and inability to stay still .
    • Method : Deutetrabenazine would work by depleting monoamine neurotransmitters, potentially reducing the severity of restlessness .
    • Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
  • Treatment of Restless Leg Syndrome

    • Application : Deutetrabenazine is being researched for its potential use in the treatment of restless leg syndrome, a condition characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations .
    • Method : Deutetrabenazine would work by depleting monoamine neurotransmitters, potentially reducing the severity of the urge to move .
    • Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .

Safety And Hazards

Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .

将来の方向性

Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .

特性

IUPAC Name

(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-VFJJUKLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027934
Record name Deutetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deutetrabenazine

CAS RN

1392826-25-3
Record name Deutetrabenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Di-(methoxy-d3)-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H- benzo[a]quinolizin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Deutetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8414
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
1,910
Citations
M Dean, VW Sung - Drug design, development and therapy, 2018 - Taylor & Francis
… deutetrabenazine and concluded that deutetrabenazine had a more favorable adverse event profile. In the remainder of this article, we review deutetrabenazine … of deutetrabenazine in …
Number of citations: 98 www.tandfonline.com
L Citrome - International Journal of Clinical Practice, 2017 - Wiley Online Library
Objective Deutetrabenazine is a deuterated formulation of tetrabenazine. The aim of this systematic review is to describe the efficacy, tolerability and safety of deutetrabenazine for the …
Number of citations: 37 onlinelibrary.wiley.com
HH Fernandez, D Stamler, MD Davis… - Journal of Neurology …, 2019 - jnnp.bmj.com
… 3 study drug (deutetrabenazine or placebo) for at least 1 week and began deutetrabenazine at 12 mg/day (6 mg twice daily), regardless of prior treatment. Deutetrabenazine dose was …
Number of citations: 43 jnnp.bmj.com
F Schneider, M Bradbury, TA Baillie… - Clinical and …, 2020 - Wiley Online Library
… not influence the reduction of deutetrabenazine to the HTBZ … In contrast, the presence of CD bonds in deutetrabenazine … studies performed with deutetrabenazine in healthy volunteers…
Number of citations: 34 ascpt.onlinelibrary.wiley.com
HH Fernandez, SA Factor, RA Hauser… - Neurology, 2017 - AAN Enterprises
… 40.4%) favored deutetrabenazine but was not significant. Deutetrabenazine and placebo groups … This study provides Class I evidence that in patients with TD, deutetrabenazine reduces …
Number of citations: 176 n.neurology.org
F Schneider, D Stamler, M Bradbury… - Clinical …, 2021 - Wiley Online Library
… and safety of deutetrabenazine compared with tetrabenazine… of two 15 mg candidate deutetrabenazine formulations in fed … of the commercial formulation of deutetrabenazine (7.5, 15, …
Number of citations: 15 accp1.onlinelibrary.wiley.com
KE Anderson, D Stamler, MD Davis, SA Factor… - The Lancet …, 2017 - thelancet.com
… We aimed to assess the efficacy, safety, and tolerability of fixed doses of deutetrabenazine—a novel vesicular monoamine transporter-2 inhibitor—in patients with tardive dyskinesia. …
Number of citations: 160 www.thelancet.com
S Brar, A Vijan, FL Scott, R Jimenez… - Clinical …, 2023 - Wiley Online Library
… of deutetrabenazine were at or near the lower limit of detection and therefore could not be reliably estimated, 15, 16 therefore the plasma concentrations of deutetrabenazine were not …
Number of citations: 2 accp1.onlinelibrary.wiley.com
DO Claassen, M Philbin, B Carroll - Expert opinion on …, 2019 - Taylor & Francis
… of deutetrabenazine with those of tetrabenazine in 25 healthy volunteers [Citation36]. In this study, administration of deutetrabenazine … deutetrabenazine 15 mg fasted, deutetrabenazine …
Number of citations: 12 www.tandfonline.com
DO Claassen, B Carroll, LM De Boer, E Wu… - Journal of clinical …, 2017 - Springer
… Deutetrabenazine is a novel VMAT2 inhibitor that contains … In the First-HD trial, deutetrabenazine was efficacious in … (ITC) of the tolerability of deutetrabenazine and tetrabenazine …
Number of citations: 84 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。